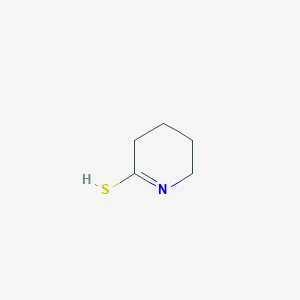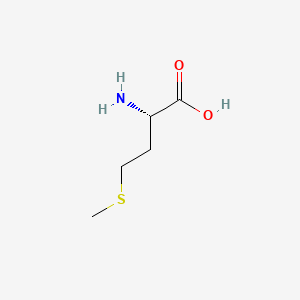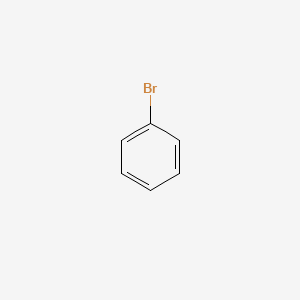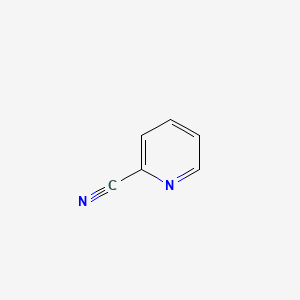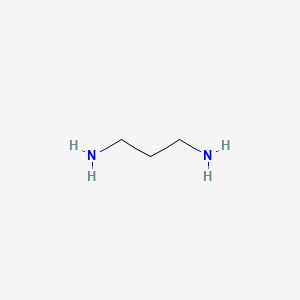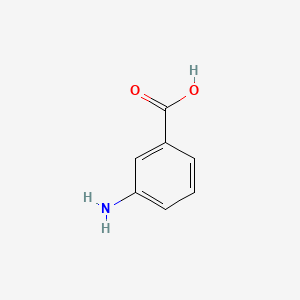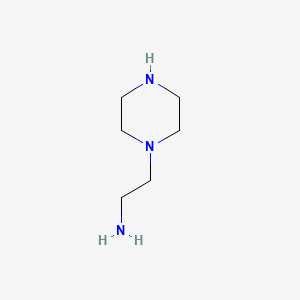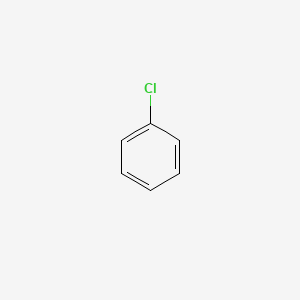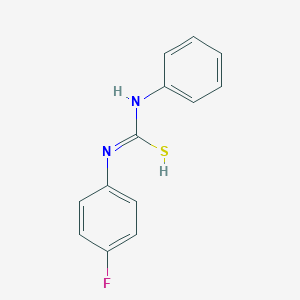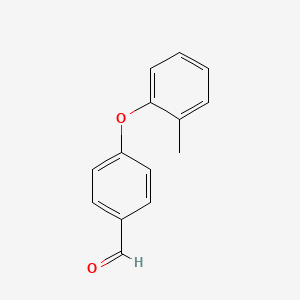
4-(2-Methylphenoxy)benzaldehyde
説明
4-(2-Methylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemosensors for pH : 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde and its analogs have been studied as fluorescent chemosensors for pH. These compounds can discriminate between normal and cancer cells based on the pH difference, making them potentially useful for medical diagnostics (Dhawa et al., 2020).
Co-oxidation of Styrene : In a study, 4-methylphenol and related compounds were involved in the co-oxidation of styrene to styrene oxide and benzaldehyde using horseradish peroxidase and H2O2. This process represents a biochemical model for protein-mediated co-oxidation relevant to understanding metabolic pathways and environmental interactions (Ortiz de Montellano & Grab, 1987).
Bioproduction of Benzaldehyde : Research on enhancing bioproduction of benzaldehyde, a widely used molecule in the flavor industry, through a two-phase partitioning bioreactor using Pichia pastoris has been conducted. This work aimed to optimize the conditions for higher yields of biologically produced benzaldehyde, which has greater consumer acceptance and price advantage (Craig & Daugulis, 2013).
Synthesis of Organic Materials : 4-Methyl(methoxy or chloro)benzaldehyde reacted with 2-methyl-8-quinolinol was used to synthesize substituted 2-styryl-8-quinolinol, which acted as a chelating ligand to prepare aluminum and zinc complexes. These complexes were studied for their spectroscopic, thermal, thermomechanical, and optical properties, showing potential applications in materials science (Barberis & Mikroyannidis, 2006).
Fluorescence Sensing of pH : Another study on 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde revealed its application as a ratiometric fluorescent chemosensor for pH. The ability to detect changes in pH with color and fluorescence changes makes it useful for environmental monitoring, medical diagnostics, and chemical reactions monitoring (Halder et al., 2018).
特性
IUPAC Name |
4-(2-methylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLSOVZKTZTQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

